The identification of KG5 as a chemical compound may arise from specific research contexts or proprietary formulations. Without further context, it is challenging to pinpoint its source or classification.
Chemical compounds are classified based on their structural, functional, and reactivity characteristics. This classification can include categories such as organic vs. inorganic, functional groups (e.g., alcohols, amines), and their roles in biological or industrial processes.
The synthesis of chemical compounds typically involves various methods such as:
The specifics of the synthesis would depend on the molecular structure of KG5. Common techniques may include:
The molecular structure of KG5 would be represented using chemical notation, typically showing the arrangement of atoms and the types of bonds (single, double, etc.).
Key data points for any compound include:
The reactivity of KG5 would depend on its functional groups and molecular structure. Common types of reactions include:
Understanding reaction mechanisms involves studying how reactants transform into products, including identifying intermediates and transition states.
The mechanism of action describes how KG5 interacts at the molecular level, which can involve:
Quantitative data such as binding affinities, rate constants, and reaction kinetics are essential for understanding the mechanism.
Key physical properties may include:
Chemical properties encompass reactivity with other substances, stability under various conditions, and potential toxicity.
Potential applications for KG5 could span various fields such as:
KG5 (CAS 877874-85-6) represents a strategically designed small molecule inhibitor targeting key kinases implicated in tumor angiogenesis and proliferation. Its significance lies in its dual allosteric mechanism, which simultaneously disrupts PDGFRβ and B-Raf signaling nodes—pathways frequently co-opted in aggressive carcinomas and leukemia. Unlike ATP-competitive inhibitors, KG5’s unique binding mode circumvents paradoxical kinase activation, making it a valuable tool for probing resistance mechanisms in RAS-driven cancers [3] [9]. Preclinical studies highlight its broad anti-neoplastic activity, spanning renal cell carcinoma, glioblastoma, and pancreatic tumor models, where it suppresses both tumor growth and angiogenesis through multi-kinase inhibition [1] [4].
KG5 is chemically defined as 2-(methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine with a molecular weight of 459.45 g/mol and empirical formula C₂₀H₁₆F₃N₇OS [1] [7]. The molecule features three distinct pharmacophores:
Table 1: Structural Identifiers of KG5
Property | Value |
---|---|
IUPAC Name | 2-(methylsulfanyl)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]pyrimidin-4-amine |
SMILES | CSC1=NC(OC2=CC=C(C=C2)C3=NN=C(N3)NC4=CC=CC(C(F)(F)F)=C4)=CC(N)=N1 |
InChI Key | CMYHZFCJPORPHY-UHFFFAOYSA-N |
XLogP3 | 3.9 (predicted) |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 3 |
KG5 emerged from efforts to overcome limitations of early RAF inhibitors, which paradoxically activated ERK in RAS-mutant tumors. Initial optimization focused on pyrimidine-triazole hybrids screened for simultaneous PDGFRβ/B-Raf inhibition [3]. Key milestones include:
KG5’s multi-target profile was rationalized through binding affinity studies:
Kinase Target | Kd (nM) | Biological Impact |
---|---|---|
FLT3 | 52 | Suppresses leukemic proliferation |
PDGFRα | 300 | Blocks stromal activation |
PDGFRβ | 520 | Inhibits angiogenesis & VSMC migration |
c-KIT | 170 | Targets gastrointestinal stromal tumors |
Table 2: KG5 kinase affinity profile [1] [4]
KG5 represents a paradigm shift from Type I/II ATP-competitive inhibitors to Type III allosteric modulators. Its evolutionary significance stems from three key attributes:
Dimerization Disruption: By stabilizing the autoinhibited RAF conformation, KG5 prevents both homodimerization (B-Raf/B-Raf) and heterodimerization (B-Raf/C-Raf)—events that drive resistance to vemurafenib-like inhibitors [3] [9].
MEK-Independent Mitotic Regulation: KG5 uncovers RAF’s non-catalytic functions. It blocks phospho-S338 CRAF translocation to mitotic spindles, arresting cells in prometaphase by disrupting Plk1 activation—a effect unobtainable with ATP-competitive RAF or MEK inhibitors [9]:
graph LRKG5 -->|Inhibits| pS338-CRAF -->|Prevents| CRAF/Aurora-A/Plk1 complex -->|Impairs| Plk1 activation --> Pro-metaphase arrest
In zebrafish embryogenesis models, KG5 (1 μM) selectively blocks late-stage angiogenesis, confirming its utility for studying vascular remodeling [4]. Its ability to inhibit "RAF kinase-independent" scaffolding functions positions KG5 as a prototype for next-generation multi-kinase inhibitors targeting non-enzymatic oncogenic mechanisms.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7